molecular formula C9H20ClN B1523734 N,2,6-trimethylcyclohexan-1-amine hydrochloride CAS No. 1269152-63-7

N,2,6-trimethylcyclohexan-1-amine hydrochloride

Cat. No.: B1523734
CAS No.: 1269152-63-7
M. Wt: 177.71 g/mol
InChI Key: FCDQHOLYUCURMD-UHFFFAOYSA-N
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Description

N,2,6-Trimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19N.ClH. It is a derivative of cyclohexan-1-amine with three methyl groups attached to the second and sixth carbon atoms of the cyclohexane ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Reduction Process: Cyclohexanone undergoes a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) to form cyclohexanol.

  • Amination Reaction: Cyclohexanol is then converted to cyclohexan-1-amine through an amination reaction using ammonia and a catalyst.

  • Methylation: The cyclohexan-1-amine is subjected to methylation reactions to introduce the methyl groups at the 2nd and 6th positions. This can be achieved using reagents like methyl iodide (CH3I) in the presence of a base.

  • Formation of Hydrochloride Salt: Finally, the resulting N,2,6-trimethylcyclohexan-1-amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and continuous flow processes are employed to ensure efficient and cost-effective production. Quality control measures, such as chromatography and spectroscopy, are used to verify the purity and structure of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxides.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: N-oxides and other oxidized derivatives.

  • Reduction Products: Reduced amines and other reduced forms.

  • Substitution Products: Various amine derivatives and substituted cyclohexanes.

Scientific Research Applications

N,2,6-Trimethylcyclohexan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and agrochemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of pharmaceuticals and as a potential therapeutic agent.

  • Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,2,6-trimethylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but typically include binding to specific sites and modulating biological processes.

Comparison with Similar Compounds

N,2,6-Trimethylcyclohexan-1-amine hydrochloride is similar to other cyclohexan-1-amines with different substitution patterns. Some similar compounds include:

  • 1,2,2-Trimethylcyclohexan-1-amine hydrochloride

  • 3,4,4-Trimethylcyclohexan-1-amine hydrochloride

These compounds differ in the position and number of methyl groups, which can affect their chemical properties and applications. This compound is unique due to its specific substitution pattern, which influences its reactivity and utility in various fields.

Properties

IUPAC Name

N,2,6-trimethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h7-10H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDQHOLYUCURMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-63-7
Record name N,2,6-trimethylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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